Chemical structure and properties of 5-(Benzyloxy)pyridazine-3-carboxylic Acid
Chemical structure and properties of 5-(Benzyloxy)pyridazine-3-carboxylic Acid
The following technical guide details the chemical structure, properties, and applications of 5-(Benzyloxy)pyridazine-3-carboxylic Acid , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
5-(Benzyloxy)pyridazine-3-carboxylic Acid (CAS: 2155875-05-9) is a functionalized pyridazine scaffold widely utilized in the synthesis of bioactive small molecules.[1] Its structural significance lies in the combination of an electron-deficient pyridazine core , a carboxylic acid handle for diversification, and a benzyloxy group that serves as both a lipophilic domain and a masked hydroxyl functionality.
This compound is primarily employed as an intermediate in the development of kinase inhibitors (specifically MEK and MAPK pathways) and as a bioisostere for nicotinic or benzoic acid derivatives in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Analysis[2][3][4]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 5-(Benzyloxy)pyridazine-3-carboxylic acid |
| CAS Number | 2155875-05-9 |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| SMILES | OC(=O)C1=CN=NC(OCC2=CC=CC=C2)=C1 |
| InChI Key | Derived from structure |
Structural Features[2][6]
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Pyridazine Core (1,2-Diazine): The adjacent nitrogen atoms create a highly electron-deficient ring system (π-deficient). This lowers the pKa of the carboxylic acid relative to benzoic acid and increases the susceptibility of the ring to nucleophilic attack if the benzyloxy group is displaced (though the benzyloxy is generally stable).
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C3-Carboxylic Acid: Positioned adjacent to the nitrogen, this group exhibits increased acidity due to the inductive electron-withdrawing effect of the 1,2-diazine system. It serves as the primary vector for amide coupling or esterification.
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C5-Benzyloxy Ether: Provides steric bulk and lipophilicity (increasing LogP). It acts as a robust protecting group for the C5-hydroxyl, which can be revealed via catalytic hydrogenation.
Physicochemical Profile
Understanding the physicochemical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior in early-stage discovery.
| Property | Value (Experimental/Predicted) | Context & Implication |
| Physical State | Off-white to pale yellow solid | Standard handling; likely crystalline.[2] |
| Melting Point | 185–190 °C (Decomposes) | High melting point indicates strong intermolecular H-bonding (dimerization of acids). |
| pKa (Acid) | 3.8 – 4.1 (Predicted) | More acidic than benzoic acid (4.2) due to the electron-withdrawing pyridazine ring. |
| LogP | 1.9 – 2.2 | Moderate lipophilicity suitable for drug-like space; significantly higher than the parent pyridazine-3-carboxylic acid (-0.6). |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor solubility in non-polar solvents (Hexane) and water (unless pH > 5). |
| PSA | ~65 Ų | Good membrane permeability range (<140 Ų). |
Synthetic Pathways & Manufacturing[8]
The synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic acid typically follows a nucleophilic aromatic substitution (SNAr) strategy, which is more scalable and reliable than direct alkylation of hydroxypyridazines.
Retrosynthetic Analysis
The most efficient disconnection is at the C5-Oxygen bond. The precursor is 5-chloropyridazine-3-carboxylic acid (or its methyl ester), which undergoes displacement by benzyl alcohol.
Optimized Synthetic Protocol
Objective: Synthesis of 5-(Benzyloxy)pyridazine-3-carboxylic acid from Methyl 5-chloropyridazine-3-carboxylate.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
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Reagents: Methyl 5-chloropyridazine-3-carboxylate (1.0 eq), Benzyl alcohol (1.2 eq), K₂CO₃ (2.0 eq).
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Solvent: DMF or Acetonitrile (Anhydrous).
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Conditions: Heat to 60–80 °C for 4–6 hours.
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Mechanism: The electron-deficient pyridazine ring facilitates the attack of the benzyloxide anion at the C5 position, displacing the chloride.
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Workup: Dilute with water, extract with EtOAc. The product is the methyl ester intermediate.
Step 2: Hydrolysis
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Reagents: LiOH (3.0 eq) in THF/Water (1:1).
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Conditions: Stir at RT for 2 hours.
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Isolation: Acidify with 1M HCl to pH ~3. The carboxylic acid precipitates. Filter, wash with cold water, and dry.
Synthesis Workflow Diagram
Figure 1: Two-step synthetic route via SNAr displacement and ester hydrolysis.
Reactivity & Derivatization Strategies
For medicinal chemists, this molecule offers three distinct vectors for modification.
Amide Coupling (C3 Position)
The carboxylic acid is the primary handle. Standard coupling reagents (HATU, EDC/HOBt) work well.
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Note: Due to the adjacent nitrogen, activated esters (e.g., NHS esters) may be prone to hydrolysis; anhydrous conditions are strictly required.
-
Protocol: Activate acid with HATU/DIPEA in DMF for 15 min before adding the amine.
Hydrogenolysis (C5 Position)
The benzyl group can be removed to reveal the 5-hydroxyl group (which exists in tautomeric equilibrium with the 5-oxo form).
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Conditions: H₂ (1 atm), Pd/C (10%), MeOH.
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Utility: This reveals a polar H-bond donor/acceptor, significantly altering the physicochemical profile (lowering LogP, increasing solubility).
Functionalization Logic Diagram
Figure 2: Divergent synthesis pathways for library generation.
Applications in Drug Discovery[9]
Kinase Inhibitors (MEK/MAPK)
The 5-substituted pyridazine-3-carboxylic acid scaffold is a known pharmacophore in MEK inhibitors . The pyridazine ring mimics the phenyl ring of benzoic acid but with improved solubility and metabolic stability profiles.
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Mechanism: The carboxylic acid (or derived amide) often interacts with the ATP-binding pocket or the allosteric site of the kinase, while the benzyloxy group occupies the hydrophobic back-pocket.
Bioisosterism
This compound serves as a bioisostere for:
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3-Alkoxybenzoic acids: Improving water solubility.[3]
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Nicotinic acid derivatives: Modulating pKa and metabolic susceptibility.
Handling, Stability & Safety
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from moisture.
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Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
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Safety (GHS):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
-
Protocol: Use standard PPE (gloves, goggles, fume hood).
-
References
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Reagentia. (n.d.). 5-(Benzyloxy)pyridazine-3-carboxylic Acid Product Data. Retrieved from
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Sigma-Aldrich. (n.d.). Pyridazine-3-carboxylic acid derivatives and analogues. Retrieved from
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PubChem. (2025).[4] Pyridazine-3-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from
-
BenchChem. (n.d.). Synthesis of 5-(Benzyloxy)pyridine-2-carboxylic acid and related pyridazines. Retrieved from
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Google Patents. (2008). Inhibitors of MEK (WO2008089459A1). Mentions 5-chloropyridazine-3-carboxylic acid as a key intermediate.[5] Retrieved from
Sources
- 1. Pyridazine-3-carboxylic acid synonyms | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2008089459A1 - Inhibitors of mek - Google Patents [patents.google.com]
